4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OPC 51803 is a nonpeptide vasopressin V2 receptor-selective agonist. It is known for its significant antidiuretic action, making it useful in the treatment of conditions such as hypothalamic diabetes insipidus, nocturnal enuresis, and certain types of urinary incontinence . This compound is particularly notable for being the first of its kind to selectively target the vasopressin V2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OPC 51803 involves several steps, starting with the preparation of the benzazepine core. The key steps include:
- Formation of the benzazepine ring through cyclization reactions.
- Introduction of the pyrrolidinyl group at the 4-position of the benzene ring.
- Chlorination at the 2-position of the benzene ring.
- Coupling with isopropylacetamide to form the final product .
Industrial Production Methods: Industrial production of OPC 51803 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
- Use of high-pressure reactors for cyclization.
- Advanced purification methods such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: OPC 51803 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzazepine ring.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of OPC 51803.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of OPC 51803, which can be used for further research and development .
Scientific Research Applications
OPC 51803 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nonpeptide receptor agonists.
Biology: OPC 51803 is used to study the vasopressin V2 receptor and its role in cellular signaling pathways.
Medicine: The compound is investigated for its therapeutic potential in treating conditions like diabetes insipidus and urinary incontinence.
Industry: OPC 51803 is used in the development of new pharmaceuticals targeting the vasopressin V2 receptor
Mechanism of Action
OPC 51803 exerts its effects by selectively binding to the vasopressin V2 receptor. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) production. The elevated cAMP levels result in enhanced water reabsorption in the kidneys, thereby reducing urine output. The compound’s selectivity for the V2 receptor over other vasopressin receptors (V1a and V1b) is a key aspect of its mechanism of action .
Comparison with Similar Compounds
1-desamino-8-D-arginine vasopressin (dDAVP): A peptide V2 receptor agonist with similar antidiuretic effects.
Tolvaptan: A V2 receptor antagonist used in the treatment of hyponatremia.
Conivaptan: A dual V1a and V2 receptor antagonist used for treating euvolemic and hypervolemic hyponatremia.
Comparison: OPC 51803 is unique in its nonpeptide structure, which offers advantages such as oral bioavailability and stability. Unlike peptide-based agonists like dDAVP, OPC 51803 does not require injection and has a longer half-life. Compared to antagonists like Tolvaptan and Conivaptan, OPC 51803 specifically activates the V2 receptor, making it more suitable for conditions requiring enhanced antidiuretic action .
Properties
CAS No. |
18268-54-7 |
---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17/h1-12,23H,(H,24,25,26) |
InChI Key |
JSAKRLDIZOGQTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Key on ui other cas no. |
18268-54-7 |
solubility |
0.07 M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.